Bromperidol

説明

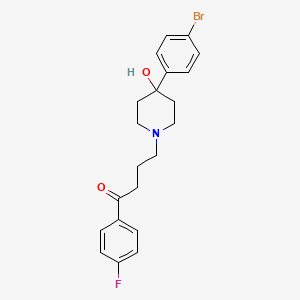

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNONIVDFXQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022690 | |

| Record name | Bromperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-90-6 | |

| Record name | Bromperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromperidol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bromperidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromperidol, a typical antipsychotic of the butyrophenone class, exerts its therapeutic effects primarily through potent antagonism of the dopamine D2 receptor. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action, including its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative binding affinities for a range of neurotransmitter receptors are presented, alongside detailed descriptions of key experimental protocols. Visualizations of the primary signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's pharmacodynamics.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action of this compound is its high-affinity antagonism of the dopamine D2 receptor in the central nervous system.[1] Overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By blocking D2 receptors, this compound effectively reduces dopaminergic neurotransmission, thereby alleviating these psychotic symptoms.[1] The clinical antipsychotic potency of typical antipsychotics like this compound correlates closely with their affinity for the D2 receptor.

Receptor Binding Profile

This compound's pharmacological profile is characterized by a high affinity for the dopamine D2 receptor. However, it also interacts with a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile. The binding affinities of this compound for key receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue Source |

| Dopamine Receptors | |||

| D2 | 0.7 - 2.1 | [3H]-Spiperone | Rat Striatum |

| Serotonin Receptors | |||

| 5-HT2A | 3.7 - 10 | [3H]-Ketanserin | Rat Cortex |

| Adrenergic Receptors | |||

| α1 | 26 | [3H]-WB4101 | Rat Brain |

| Histamine Receptors | |||

| H1 | 100 | [3H]-Mepyramine | Guinea Pig Brain |

| Sigma Receptors | |||

| σ1 | 2.9 - 4.6 | [3H]-(+)-Pentazocine | Guinea Pig Brain |

| σ2 | 63.1 | [3H]-DTG | Guinea Pig Brain |

This table represents a compilation of data from multiple sources and assays; slight variations in Ki values may be observed across different studies due to differing experimental conditions.

Downstream Signaling Pathways

The antagonism of various receptors by this compound initiates distinct intracellular signaling cascades. The most critical of these are the pathways coupled to the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Cascade

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[2][3] Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][2][4] Antagonism of the D2 receptor by this compound blocks this inhibitory effect, leading to a subsequent increase in cAMP levels.[1] This modulation of the cAMP pathway is a cornerstone of this compound's antipsychotic action.

Serotonin 5-HT2A Receptor Signaling Cascade

This compound also exhibits significant antagonism at serotonin 5-HT2A receptors.[5] These receptors are coupled to the Gq/11 family of G-proteins.[6] Activation of 5-HT2A receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, this compound inhibits this signaling pathway. The blockade of 5-HT2A receptors is thought to contribute to the mitigation of some of the negative symptoms of schizophrenia and may also reduce the incidence of extrapyramidal side effects associated with potent D2 antagonism.

Sigma Receptor Interaction

This compound demonstrates high affinity for both sigma-1 and sigma-2 receptors.[9][10] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling through the IP3 receptor.[11] The precise downstream consequences of this compound's interaction with sigma receptors and its contribution to its overall therapeutic and side-effect profile are still under investigation, but it may play a role in modulating glutamatergic and other neurotransmitter systems.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key types of assays.

Radioligand Displacement Assay for Dopamine D2 Receptor Affinity

This assay determines the affinity of a test compound (this compound) for the D2 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Rat striatal membranes or cells stably expressing the human D2 receptor.

-

Radioligand: [3H]-Spiperone, a potent D2 antagonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of the non-labeled antagonist is added.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)

This cell-based functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a 5-HT2A receptor agonist.

Objective: To determine the functional antagonist potency of this compound at the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

5-HT2A Agonist: Serotonin or a selective 5-HT2A agonist.

-

Test Compound: this compound, serially diluted.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Culture and Plating: Culture the 5-HT2A expressing cells and seed them into a 96-well microplate.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye, which will be taken up by the cells.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject the 5-HT2A agonist into the wells to stimulate the receptors. The instrument will simultaneously monitor the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each well. Plot the response as a percentage of the maximal agonist response against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Conclusion

The mechanism of action of this compound is centered on its potent antagonism of the dopamine D2 receptor, which is the primary driver of its antipsychotic efficacy. Its broader receptor binding profile, including interactions with serotonin 5-HT2A, adrenergic, histaminic, and sigma receptors, contributes to a complex pharmacological profile that influences both its therapeutic spectrum and its potential for adverse effects. A thorough understanding of these molecular interactions and their downstream signaling consequences, as elucidated by the experimental methodologies detailed herein, is essential for the continued development of novel and improved antipsychotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, this compound, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The serotonin 5-HT2 receptor-phospholipase C system inhibits the induction of long-term potentiation in the rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Purification of Bromperidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromperidol, a butyrophenone antipsychotic. The information compiled herein is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences. This document details a probable synthetic pathway, purification methodologies, and relevant physicochemical data to support research and development activities.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, commencing with the formation of a key piperidine intermediate, which is subsequently alkylated to yield the final active pharmaceutical ingredient (API).

Overall Reaction Scheme:

Step 1: Synthesis of 4-(4-bromophenyl)-4-hydroxypiperidine (Intermediate 1)

A plausible method for the synthesis of this key intermediate involves a Grignard reaction between 4-bromophenylmagnesium bromide and 1-benzyl-4-piperidone, followed by debenzylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) to form 4-bromophenylmagnesium bromide.

-

Grignard Reaction: A solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Debenzylation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, 1-benzyl-4-(4-bromophenyl)-4-hydroxypiperidine, is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) in a suitable solvent like ethanol to remove the benzyl protecting group, affording 4-(4-bromophenyl)-4-hydroxypiperidine.

Step 2: Synthesis of this compound

The final step in the synthesis is the N-alkylation of the piperidine intermediate with a suitable butyrophenone derivative.

Experimental Protocol:

-

Alkylation Reaction: A mixture of 4-(4-bromophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)butan-1-one, a base (e.g., potassium carbonate or sodium bicarbonate), and a catalytic amount of potassium iodide is refluxed in a suitable solvent such as methyl isobutyl ketone (MIBK) or acetonitrile. The reaction progress is monitored by TLC or HPLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield crude this compound.

Alternatively, a modified Sandmeyer reaction on an aminoperidol precursor (4-[4-(aminophenyl)-4-hydroxy-piperidinyl]-1-(4-fluorophenyl)-1-butanone) can be employed to introduce the bromo group at a late stage in the synthesis.[1]

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical-grade specifications. A combination of crystallization and chromatographic techniques is typically employed.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system for the recrystallization of this compound should be identified. An ideal solvent will dissolve this compound sparingly at room temperature but will have high solubility at elevated temperatures. Potential solvents to screen include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with anti-solvents like hexanes or water.

-

Procedure: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal and any insoluble impurities. The hot, clear filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating closely related impurities, preparative HPLC is a powerful technique.

Experimental Protocol:

-

Column and Mobile Phase: A reversed-phase C18 column is commonly used for the purification of butyrophenone derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to optimize the separation.

-

Procedure: The crude this compound is dissolved in a suitable solvent and injected onto the preparative HPLC column. The separation is monitored using a UV detector. Fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure to yield the purified product. An analytical HPLC method for the simultaneous determination of haloperidol and this compound has been reported, which could be adapted for preparative purposes. This method utilizes a C18 column with a mobile phase of phosphate buffer, perchloric acid, and acetonitrile.

Data Presentation

The following tables summarize key quantitative data for this compound and its primary intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃BrFNO₂ | |

| Molecular Weight | 420.32 g/mol | |

| Melting Point | 155-158 °C | |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (MS) | [M+H]⁺ = 420.0969 |

| ¹H NMR | Data not available in the search results |

| ¹³C NMR | Data not available in the search results |

| FTIR | Data not available in the search results |

Table 3: Physicochemical Properties of 4-(4-bromophenyl)-4-hydroxypiperidine (Intermediate 1)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrNO | |

| Molecular Weight | 256.14 g/mol | |

| Melting Point | Data not available in the search results | |

| Appearance | Data not available in the search results |

Mandatory Visualizations

Synthesis Pathway of this compound

References

Bromperidol's High-Affinity Binding to Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between the antipsychotic agent bromperidol and its primary pharmacological target, the dopamine D2 receptor. A comprehensive understanding of this binding affinity is crucial for research into schizophrenia and other psychotic disorders, as well as for the development of novel therapeutics. This document provides a consolidation of quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.

Core Data Presentation: this compound's D2 Receptor Binding Affinity

This compound exhibits a high affinity for the dopamine D2 receptor, a key characteristic underlying its antipsychotic efficacy. The following table summarizes the quantitative measures of this interaction from available literature.

| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |

| Kd | 2.04 | Not Specified | Not Specified | [1] |

Kd (Dissociation Constant): Represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The determination of this compound's binding affinity for the dopamine D2 receptor predominantly relies on in vitro radioligand binding assays. A common and well-established method is the competition binding assay using a radiolabeled antagonist, such as [³H]-spiperone.

Protocol: In Vitro Competition Radioligand Binding Assay for this compound at the D2 Receptor

This protocol outlines a typical procedure for determining the binding affinity of this compound for the dopamine D2L receptor expressed in a cellular system.

1. Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.[2]

- Radioligand: [³H]-spiperone (specific activity ~70-90 Ci/mmol).

- Competitor: this compound hydrochloride.

- Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., 10 µM spiperone or haloperidol).[2]

- Incubation Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing physiological concentrations of ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

- Filtration Apparatus: A cell harvester with glass fiber filters.

- Scintillation Counter: For quantifying radioactivity.

2. Procedure:

- Assay Setup: The assay is typically performed in 96-well plates.

- Incubation Mixture: Each well contains a final volume of 250 µL, consisting of:

- Cell membranes (typically 10-20 µg of protein per well).

- A fixed concentration of [³H]-spiperone (e.g., 0.5 nM).[2]

- Varying concentrations of this compound (e.g., ranging from 10⁻¹¹ M to 10⁻⁵ M) to generate a competition curve.

- For determining non-specific binding, a separate set of wells includes the cell membranes, [³H]-spiperone, and a high concentration of an unlabeled antagonist (e.g., 10 µM spiperone).[2]

- Incubation: The plates are incubated for a specified time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[2]

- Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

- Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

- The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of this compound.

- The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-spiperone) is determined by non-linear regression analysis of the competition curve.

- The Ki (inhibition constant) for this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[2]

Mandatory Visualizations

Signaling Pathway of Dopamine D2 Receptor Antagonism by this compound

The primary mechanism of action of this compound involves the blockade of dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular second messenger cyclic AMP (cAMP). By antagonizing the D2 receptor, this compound prevents this dopamine-induced inhibition, thereby influencing downstream signaling cascades.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D2 receptor.

Logical Relationship: Competitive Binding at the D2 Receptor

This diagram illustrates the principle of competitive binding, where both the radiolabeled ligand and the unlabeled test compound (this compound) compete for the same binding site on the dopamine D2 receptor.

References

An In-Depth Technical Guide to the Pharmacokinetics of Bromperidol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol, a butyrophenone derivative, is a typical antipsychotic agent with potent dopamine D2 receptor antagonist activity. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its safety and efficacy in humans and for guiding drug development programs. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key laboratory animal species, including rats and dogs.

I. Pharmacokinetic Parameters

Table 1: Summary of this compound Pharmacokinetic Data in Animal Models

| Species | Route of Administration | Dose | T½ (Elimination Half-Life) | Key Findings | Reference(s) |

| Laboratory Animals (General) | Oral | Not Specified | ~ 24 hours | Well absorbed after oral administration. | [1] |

| Rat (Wistar) | Oral (14C-labeled) | Not Specified | Not Specified | 23-29% of the dose excreted in urine and 38-45% in feces over 7 days. | [2] |

| Dog | Oral (14C-labeled) | Not Specified | Not Specified | 39-74% of the dose excreted in urine and 26-43% in feces over 7 days. | [2] |

II. Metabolism and Excretion

This compound undergoes extensive metabolism in both rats and dogs. The primary metabolic pathway identified is oxidative N-dealkylation, which involves the cleavage of the molecule.[2]

Metabolic Pathway

The metabolic fate of this compound differs between animal models and humans. In rats and dogs, the majority of the urinary radioactivity originates from metabolites formed through the cleavage of the this compound molecule via oxidative N-dealkylation.[2] In contrast, in humans, the major urinary metabolite is the O-glucuronide conjugate of the intact drug.[2]

Metabolic Pathway of this compound in Rats and Dogs.

III. Experimental Protocols

This section outlines a general methodology for the analysis of this compound in animal plasma, based on established techniques for similar compounds.

A. Animal Dosing and Sample Collection

-

Animal Models: Male/Female Wistar rats and Beagle dogs are commonly used.

-

Drug Administration:

-

Oral (PO): this compound can be administered as a solution or suspension via oral gavage.

-

Intravenous (IV): A sterile solution of this compound can be administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

B. Bioanalytical Method: LC-MS/MS for this compound Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the quantification of this compound in plasma samples.

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method involves the addition of a protein precipitating agent, such as acetonitrile, to the plasma sample.

-

Liquid-Liquid Extraction (LLE): This technique can also be employed for sample clean-up and concentration.

-

Solid-Phase Extraction (SPE): SPE provides a more rigorous clean-up and can be automated for high-throughput analysis.

-

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

General Workflow for LC-MS/MS Analysis of this compound.

IV. Signaling Pathway

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system. The binding of this compound to these G protein-coupled receptors (GPCRs) modulates downstream signaling cascades.

Simplified Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.

V. Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by good oral absorption, extensive metabolism primarily through oxidative N-dealkylation, and a relatively long elimination half-life. Species differences in metabolism are notable, with glucuronidation being a more significant pathway in humans compared to rats and dogs. Further studies are warranted to fully elucidate the quantitative pharmacokinetic parameters and to identify all major metabolites in different preclinical species. This information is essential for the accurate interpretation of toxicology and pharmacology data and for the successful clinical development of this compound and related compounds.

References

Bromperidol: A Technical Guide to Its Pharmacodynamics and Therapeutic Applications

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Bromperidol is a first-generation, typical antipsychotic belonging to the butyrophenone class, structurally similar to haloperidol.[1] It is primarily utilized in the management of schizophrenia and other psychotic disorders.[2] Its therapeutic efficacy is intrinsically linked to its potent antagonism of dopamine D2 receptors within the central nervous system. This guide provides a comprehensive technical overview of the pharmacodynamics, therapeutic effects, and key experimental methodologies associated with this compound, tailored for professionals in neuroscience research and pharmaceutical development.

Pharmacodynamics

The pharmacodynamic profile of this compound is defined by its interaction with various neurotransmitter receptors, with its primary antipsychotic action mediated through the dopaminergic system.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for this compound is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[3] According to the dopamine hypothesis of schizophrenia, the positive symptoms of the disorder, such as hallucinations and delusions, are linked to hyperactivity of this pathway.[3] By acting as a potent antagonist at postsynaptic D2 receptors, this compound inhibits dopaminergic neurotransmission, thereby reducing these positive symptoms.[3]

D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein. Their activation typically inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and reduced activity of Protein Kinase A (PKA).[4] this compound's antagonism of the D2 receptor removes this tonic inhibition, leading to a complex, region-dependent modulation of the cAMP-PKA signaling cascade.[4][5]

Receptor Binding Profile

While its clinical efficacy is predominantly attributed to D2 antagonism, this compound also binds to other neurotransmitter receptors.[3] This broader receptor profile contributes to both its therapeutic effects and its side-effect profile. The binding affinities (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Associated Clinical Effects |

| Dopamine D2 | 0.68 - 3.7 | Antipsychotic (alleviates positive symptoms), Extrapyramidal Symptoms (EPS), Hyperprolactinemia[6][7] |

| Serotonin 5-HT2A | 4.6 - 26 | Potential modulation of negative symptoms and cognition; may mitigate EPS[3][6] |

| α1-Adrenergic | 4.5 | Orthostatic hypotension, dizziness[6] |

| Histamine H1 | 2,500 | Sedation, weight gain[6] |

| Muscarinic M1 | >10,000 | Low incidence of anticholinergic effects (dry mouth, blurred vision) |

| Table 1. Receptor Binding Profile of this compound. Data compiled from multiple sources indicating a range of reported values.[6][7] |

Therapeutic Effects

This compound is indicated for the treatment of schizophrenia and other psychoses.[8] Its clinical efficacy has been demonstrated in multiple trials, showing significant improvement in psychotic symptoms.

Efficacy in Schizophrenia

Clinical studies have established the antipsychotic activity of this compound.[1] In a 3-week study of acutely exacerbated schizophrenic patients, treatment with this compound (6-18 mg/day) resulted in significant symptom reduction. Twenty out of thirty patients (67%) were classified as responders, having a 50% or more reduction in symptoms.[9] The mean percentage improvements across different symptom domains are detailed below.

| Symptom Dimension (BPRS Subgroup) | Mean Improvement (%) |

| Cognitive Symptoms | 80.2% |

| Excitement | 73.3% |

| Positive Symptoms | 64.6% |

| Total BPRS Score | 59.8% |

| Anxiety-Depression | 49.6% |

| Negative Symptoms | 43.1% |

| Table 2. Clinical Efficacy of this compound on Schizophrenia Symptom Dimensions. Data from a 3-week trial in 30 patients.[9] |

Comparative studies have shown that this compound's overall efficacy is similar to or slightly better than haloperidol and greater than chlorpromazine and perphenazine.[1]

Formulations and Pharmacokinetics

This compound is available as an oral medication and as a long-acting injectable (LAI) depot formulation, this compound decanoate, which is suspended in sesame oil.[10][11]

-

Oral this compound: Well-absorbed after oral administration with an apparent elimination half-life of approximately 20-24 hours, supporting a once-daily dosing regimen.[12]

-

This compound Decanoate (Depot): The slow release from the oily depot results in a much longer elimination half-life of about 21-28 days, making it suitable for long-term maintenance therapy and improving treatment adherence.[10][11]

Adverse Effects

As a typical first-generation antipsychotic, this compound's side-effect profile is largely dictated by its potent D2 receptor antagonism, particularly in the nigrostriatal pathway.

Extrapyramidal Symptoms (EPS)

The most frequent and significant adverse effects are drug-induced movement disorders, collectively known as extrapyramidal symptoms (EPS).[3][13] These arise from the blockade of D2 receptors in the nigrostriatal dopamine pathway, which is involved in motor control.

-

Acute Dystonia: Involuntary muscle contractions, often occurring early in treatment.[13]

-

Akathisia: A state of inner restlessness and an inability to sit still.[13]

-

Parkinsonism: Symptoms mimicking Parkinson's disease, including tremor, rigidity, and bradykinesia (slowness of movement).[13]

-

Tardive Dyskinesia (TD): A potentially irreversible condition characterized by involuntary, repetitive body movements, typically developing with long-term use.[13]

Other Common Adverse Effects

Other side effects are related to this compound's activity at other receptors. A rare but life-threatening reaction is Neuroleptic Malignant Syndrome (NMS), characterized by fever, muscle rigidity, and autonomic dysfunction.[13]

| Adverse Effect | Associated Receptor(s) |

| Sedation / Drowsiness | Histamine H1 antagonism[3] |

| Orthostatic Hypotension (dizziness upon standing) | α1-Adrenergic antagonism[3] |

| Hyperprolactinemia (can lead to sexual dysfunction, menstrual disturbances) | Dopamine D2 antagonism in the tuberoinfundibular pathway |

| Weight Gain | Histamine H1 and potentially 5-HT2C antagonism[13] |

| Anticholinergic Effects (e.g., dry mouth, constipation) | Muscarinic M1 antagonism (Note: this compound has very low affinity, so these are less common)[3] |

| Table 3. Common Adverse Effects of this compound and Associated Receptor Mechanisms. |

Key Experimental Protocols

The pharmacodynamic profile of compounds like this compound is established through a combination of in vitro and in vivo experimental models.

In Vitro: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a drug to a specific receptor. It quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand (e.g., [³H]spiperone) from its target receptor (e.g., D2).

Generalized Protocol:

-

Membrane Preparation: Homogenize tissue or cultured cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the D2 receptor gene). Isolate the cell membranes via centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of drug that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo: Amphetamine-Induced Hyperlocomotion Model

This is a widely used animal model to screen for the potential efficacy of antipsychotic drugs. Amphetamine increases synaptic dopamine, leading to hyperlocomotor activity in rodents, which is considered a model for the positive symptoms of psychosis. The ability of a test compound to reverse this effect is predictive of its antipsychotic activity.[2][13]

Generalized Protocol:

-

Acclimation: Place rodents (typically rats or mice) into an open-field arena equipped with infrared beams to track movement and allow them to acclimate for a set period (e.g., 30 minutes).

-

Drug Administration: Administer the test compound (this compound) or vehicle via an appropriate route (e.g., subcutaneous injection).

-

Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), administer a psychostimulant such as d-amphetamine (e.g., 0.5-1.5 mg/kg).[1][13]

-

Behavioral Monitoring: Immediately record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).[2]

-

Data Analysis: Compare the locomotor activity of animals treated with this compound + amphetamine to the control group (vehicle + amphetamine). A significant reduction in hyperlocomotion indicates potential antipsychotic efficacy.

Conclusion

This compound is a potent, first-generation antipsychotic whose therapeutic action is firmly rooted in its high-affinity antagonism of dopamine D2 receptors. This mechanism is highly effective in mitigating the positive symptoms of schizophrenia. However, this same mechanism, particularly within the nigrostriatal pathway, is responsible for a significant burden of extrapyramidal side effects, which is the hallmark of its drug class. Its interactions with other neuroreceptors are minimal at therapeutic doses, resulting in a side-effect profile dominated by dopaminergic blockade. The availability of a long-acting injectable formulation provides an important option for ensuring treatment adherence in long-term maintenance therapy. For drug development professionals, this compound serves as a classic example of a butyrophenone neuroleptic, illustrating the direct correlation between D2 receptor affinity, antipsychotic potency, and the propensity for motor side effects.

References

- 1. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. b-neuro.com [b-neuro.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Converting oral to long-acting injectable antipsychotics: a guide for the perplexed | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]

An In-depth Technical Guide to the Metabolites of Bromperidol and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of bromperidol, a typical butyrophenone antipsychotic, and the known and inferred activities of its principal metabolites. This compound undergoes extensive hepatic metabolism, leading to the formation of several key compounds, including reduced this compound (RBRP), p-fluorobenzoylpropionic acid (FBPA) which is further metabolized to p-fluorophenylacetic acid, an O-glucofuranosiduronolactone conjugate, and 4-(4-Bromophenyl)piperidin-4-ol. While this compound's primary antipsychotic effect is mediated through potent antagonism of the dopamine D2 receptor, the activity of its metabolites is less well-characterized. This document synthesizes the available preclinical and clinical data, including quantitative activity data where available, and provides detailed experimental protocols for the identification, quantification, and characterization of these metabolites. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex pharmacology of this compound.

Introduction

This compound is a butyrophenone antipsychotic medication utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the central nervous system.[1] As with many psychotropic medications, this compound is subject to extensive metabolism in the liver, which can significantly influence its pharmacokinetic profile, clinical efficacy, and potential for adverse effects. Understanding the metabolic fate of this compound and the pharmacological activity of its metabolites is crucial for optimizing therapeutic strategies and for the development of novel antipsychotic agents with improved safety and efficacy profiles.

This guide provides a detailed examination of the current state of knowledge regarding the metabolites of this compound, with a focus on their biological activity.

Metabolic Pathways of this compound

The metabolism of this compound is complex, involving several enzymatic pathways. The primary routes of biotransformation include reduction of the ketone group, oxidative N-dealkylation, and glucuronidation.

The following diagram illustrates the major metabolic pathways of this compound.

Caption: Major metabolic pathways of this compound.

This compound Metabolites and Their Activity

This section details the identified metabolites of this compound and discusses their known or inferred pharmacological activities.

Reduced this compound (RBRP)

p-Fluorobenzoylpropionic Acid (FBPA) and p-Fluorophenylacetic Acid

Oxidative N-dealkylation of this compound, a reaction mediated by the cytochrome P450 enzyme CYP3A4, yields p-fluorobenzoylpropionic acid (FBPA).[3] FBPA can be further metabolized to p-fluorophenylacetic acid. While FBPA, a metabolite of the related drug haloperidol, has been shown to induce catalepsy in mice, it does not exhibit binding to the dopamine D2 receptor, suggesting a receptor-independent mechanism of action.[3] p-Fluorophenylacetic acid is primarily recognized as a chemical intermediate, and there is currently no evidence to suggest it has significant pharmacological activity in the context of this compound's therapeutic effects.

O-Glucuronide Conjugate

Glucuronidation represents a significant pathway for the elimination of this compound. The formation of an O-glucofuranosiduronolactone conjugate has been identified as a major metabolite in human urine.[4] In general, glucuronide conjugates of drugs are pharmacologically inactive and are readily excreted due to their increased water solubility. Therefore, it is highly probable that the O-glucuronide conjugate of this compound does not contribute to the drug's therapeutic or adverse effects.

4-(4-Bromophenyl)piperidin-4-ol

N-dealkylation of the piperidine nitrogen can lead to the formation of 4-(4-Bromophenyl)piperidin-4-ol. While direct studies on the activity of this specific metabolite are lacking, research on structurally similar hydroxypiperidine analogues has indicated potential for high affinity at the dopamine transporter.[5][6] Further investigation is required to determine if this metabolite of this compound has any significant pharmacological activity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the activity of this compound and its metabolites. It is important to note that data for some metabolites, particularly regarding dopamine D2 receptor affinity, is inferred from studies on analogous compounds from haloperidol.

| Compound | Target | Assay Type | Value | Species | Reference |

| This compound | Dopamine D2 Receptor | Binding Affinity (Ki) | ~1-5 nM (estimated) | Various | [7] |

| Reduced this compound (RBRP) | Dopamine D2 Receptor | Binding Affinity (Ki) | Significantly lower than this compound (inferred from reduced haloperidol) | - | [3] |

| p-Fluorobenzoylpropionic Acid (FBPA) | Dopamine D2 Receptor | Binding Affinity | No significant binding | Mouse | [3] |

| 4-(4-Bromophenyl)piperidin-4-ol | Dopamine Transporter | Binding Affinity (IC50) | Potentially high (inferred from analogues) | Rat | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its metabolites.

Identification and Quantification of this compound and Reduced this compound in Plasma by HPLC

This protocol is adapted from a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its reduced metabolite.

Workflow Diagram:

Caption: Workflow for HPLC analysis of this compound and RBRP.

Materials:

-

High-Performance Liquid Chromatograph with UV detector

-

C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

n-Heptane

-

Isoamyl alcohol

-

Internal standard (e.g., a structurally related compound not present in the sample)

-

Plasma samples

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add the internal standard.

-

Add a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Perform liquid-liquid extraction by adding an organic solvent mixture (e.g., n-heptane/isoamyl alcohol, 98:2, v/v) and vortexing.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Set the HPLC system with the C18 column.

-

The mobile phase can be a mixture of acetonitrile and phosphate buffer. The exact composition should be optimized for best separation.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength for detecting this compound and RBRP (e.g., 245 nm).

-

Inject the reconstituted sample onto the HPLC system.

-

Record the chromatogram.

-

-

Quantification:

-

Identify the peaks corresponding to this compound, RBRP, and the internal standard based on their retention times.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of this compound and RBRP in the plasma samples from the calibration curve.

-

Dopamine D2 Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Workflow Diagram:

Caption: Workflow for a dopamine D2 receptor binding assay.

Materials:

-

Cell membranes or tissue homogenates expressing dopamine D2 receptors (e.g., from rat striatum or transfected cell lines).

-

Radioligand with high affinity for D2 receptors (e.g., [3H]spiperone).

-

Non-labeled competing ligand for determining non-specific binding (e.g., sulpiride).

-

Test compounds (this compound and its metabolites).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of the test compound.

-

In reaction tubes, add the incubation buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competing ligand (for non-specific binding).

-

-

Incubation:

-

Incubate the reaction tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters quickly with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The metabolism of this compound results in the formation of several metabolites with varying degrees of pharmacological activity. The primary metabolite, reduced this compound, is likely to have significantly lower affinity for the dopamine D2 receptor compared to the parent drug, suggesting a diminished contribution to the overall antipsychotic effect. Other metabolites, such as the glucuronide conjugate and p-fluorophenylacetic acid, are presumed to be largely inactive at dopaminergic receptors. The potential activity of 4-(4-Bromophenyl)piperidin-4-ol at the dopamine transporter warrants further investigation.

This technical guide provides a framework for understanding the complex pharmacology of this compound and its metabolites. The provided experimental protocols and workflows offer a practical resource for researchers in the field of antipsychotic drug development. Further studies are needed to fully elucidate the complete pharmacological profile of all this compound metabolites and their potential clinical implications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Increased plasma concentrations of this compound and its reduced metabolite with levomepromazine, but not with thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel conjugate as a major metabolite of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction between a hydroxypiperidine analogue of 4-(2-benzhydryloxy-ethyl)-1-(4-fluorobenzyl)piperidine and Aspartate 68 in the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of Bromperidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol is a typical antipsychotic of the butyrophenone class, structurally and pharmacologically similar to haloperidol.[1] It is primarily utilized in the management of schizophrenia and other psychotic disorders.[2][3] Discovered in 1966, this compound exerts its therapeutic effects predominantly through the antagonism of dopamine D2 receptors in the central nervous system.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and pharmacokinetics of this compound, intended for professionals in the fields of scientific research and drug development.

Chemical Structure and Identifiers

This compound is chemically identified as 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[5] Its chemical structure is characterized by a butyrophenone moiety linked to a piperidine ring, which in turn is substituted with a bromophenyl and a hydroxyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [5] |

| CAS Number | 10457-90-6 | [5] |

| Molecular Formula | C₂₁H₂₃BrFNO₂ | [5] |

| Molecular Weight | 420.32 g/mol | [6] |

| PubChem CID | 2448 | [5] |

| SMILES | C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | [5] |

| InChI Key | RKLNONIVDFXQRX-UHFFFAOYSA-N | [5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for formulation development and predicting its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 156-158 °C | [6] |

| Boiling Point | 215.2 °C (estimated) | [6] |

| logP | 3.78 - 3.83 | [7] |

| Water Solubility | 0.00723 mg/mL | [7] |

| Solubility in DMSO | ≥ 100 mg/mL | [2] |

| pKa (Strongest Acidic) | 13.97 (predicted) | [7] |

| pKa (Strongest Basic) | 8.07 - 8.7 (predicted and experimental) | [6][7] |

Pharmacology

Mechanism of Action

The primary mechanism of action of this compound is the potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3] Overactivity in these dopaminergic pathways is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] By blocking these receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[3]

Receptor Binding Profile

While its principal therapeutic effects are mediated through D2 receptor blockade, this compound also exhibits affinity for other neurotransmitter receptors, which may contribute to both its therapeutic profile and its side effects.

Table 3: Receptor Binding Affinities of this compound

| Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Dopamine D₂ | 0.1 (KD) | [8] |

| Serotonin 5-HT₂A | Moderate Affinity (qualitative) | [9] |

| α₁-Adrenergic | Mild Antagonistic Effects (qualitative) | [5] |

| Histamine H₁ | Mild Antagonistic Effects (qualitative) | [5] |

| Muscarinic M₁ | Mild Antagonistic Effects (qualitative) | [5] |

Note: Quantitative binding affinity data for all receptors is not consistently available in the public domain. The provided KD for the D2 receptor is from a single study and further validation may be required.

Pharmacokinetics

The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion, which are critical for establishing appropriate dosing regimens.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | Well-absorbed (qualitative) | [5] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3.9 ± 0.9 hours | [2] |

| Protein Binding | High (qualitative) | [10] |

| Metabolism | Hepatic, primarily via CYP3A enzymes | [9] |

| Elimination Half-life (t₁/₂) | 20.4 ± 3.7 hours | [2] |

| Elimination Half-life (Decanoate) | ~21-28 days | [7][11] |

| Clearance | 1.37 ± 0.52 mL/h/kg | [2] |

| Excretion | Renal and fecal routes | [5] |

This compound Decanoate

A long-acting injectable formulation, this compound decanoate, is available for maintenance therapy.[11] This ester prodrug is administered via intramuscular injection, from which this compound is slowly released, providing sustained therapeutic concentrations over several weeks.[7][11]

Experimental Protocols

Synthesis of this compound

A general synthetic route for butyrophenones like this compound involves the alkylation of a substituted piperidine with a γ-halobutyrophenone. A specific, detailed protocol for the synthesis of this compound would typically be proprietary information. However, a general procedure can be outlined based on standard organic chemistry principles.

Experimental Workflow: General Synthesis of this compound

Methodology:

-

Alkylation: 4-(4-bromophenyl)piperidin-4-ol is reacted with 4-chloro-1-(4-fluorophenyl)butan-1-one in the presence of a base (e.g., sodium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or dimethylformamide).

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a compound for its target receptors.[12][13] A competitive radioligand binding assay is a common method used.

Experimental Workflow: Receptor Binding Assay

Methodology:

-

Preparation of Reagents:

-

Prepare cell membranes expressing the dopamine D2 receptor.

-

A radiolabeled ligand, such as [³H]-spiperone, is used as the tracer.

-

Prepare a series of dilutions of unlabeled this compound.

-

-

Incubation:

-

Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is typically carried out at room temperature for a specific duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

-

Quantification:

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data is analyzed to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Signaling Pathways

Dopamine D2 Receptor Signaling

This compound, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by dopamine binding. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling

This compound's affinity for 5-HT2A receptors suggests it can also modulate serotonergic signaling. 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[6]

Serotonin 5-HT2A Receptor Signaling Pathway

Conclusion

This compound is a well-established typical antipsychotic with a primary mechanism of action centered on dopamine D2 receptor antagonism. Its chemical structure and physicochemical properties are well-defined, and its pharmacokinetic profile allows for both oral and long-acting injectable formulations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key chemical, pharmacological, and pharmacokinetic characteristics of this important therapeutic agent. Further research into its nuanced interactions with various receptor subtypes and signaling pathways will continue to refine our understanding of its therapeutic and adverse effects.

References

- 1. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | 10457-90-6 | FB19339 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. mushroomreferences.com [mushroomreferences.com]

- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

Bromperidol's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of bromperidol, a typical butyrophenone antipsychotic. It delves into the core pharmacological actions of this compound, with a focus on its receptor binding profile, downstream signaling pathways, and its impact on neurotransmitter systems. This document synthesizes quantitative data from various sources into structured tables for comparative analysis and presents detailed experimental protocols for key methodologies used to characterize this compound. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's mechanism of action within the CNS.

Introduction

This compound is a butyrophenone antipsychotic medication primarily utilized in the management of schizophrenia and other psychotic disorders.[1] As a structural analog of haloperidol, its therapeutic efficacy is largely attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be hyperactive in individuals with schizophrenia.[1][2] By blocking these receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis, such as hallucinations and delusions.[1] Beyond its primary action on D2 receptors, this compound exhibits a broader pharmacological profile, interacting with a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.[1] This guide aims to provide a detailed technical examination of the multifaceted interactions of this compound within the central nervous system.

Receptor Binding Profile

The affinity of this compound for various CNS receptors has been quantified through in vitro radioligand binding assays. The data, presented in Table 1, reveals a high affinity for the dopamine D2 receptor, consistent with its classification as a potent antipsychotic. The dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a stronger binding affinity.[3] this compound also demonstrates notable affinity for serotonin 5-HT2A, dopamine D3, and alpha-1A adrenergic receptors. Its interaction with muscarinic and histaminergic receptors is comparatively lower.

| Receptor Subtype | pKi | Ki (nM) | Action |

| Dopamine Receptors | |||

| D2 | 8.43 | 3.72 | Antagonist |

| D3 | 7.50 | 31.62 | Antagonist |

| Serotonin Receptors | |||

| 5-HT2A | Not Available | Not Available | Antagonist |

| Adrenergic Receptors | |||

| Alpha-1A | 7.10 | 79.43 | Antagonist |

| Histamine Receptors | |||

| H1 | 6.16 | 691.83 | Antagonist |

| Muscarinic Receptors | |||

| M1 | 5.12 | 7585.78 | Antagonist |

| M2 | 5.75 | 1778.28 | Antagonist |

| M3 | 5.15 | 7079.46 | Antagonist |

| M4 | 5.77 | 1698.24 | Antagonist |

| M5 | 5.86 | 1380.38 | Antagonist |

| Sigma Receptors | |||

| Sigma 1 | 8.02 (pEC50) | 9.55 (EC50) | Not Available |

Table 1: this compound Receptor Binding Affinities. Data sourced from Drug Central and presented as pKi (-logKi) and calculated Ki values. A lower Ki value indicates higher binding affinity. The action at the receptor is also noted.

Signaling Pathways

The therapeutic and adverse effects of this compound are a direct consequence of its interaction with various receptor-mediated signaling pathways. The primary pathway involves the blockade of postsynaptic dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Figure 1: Dopamine D2 Receptor Antagonism Pathway by this compound.

This compound's antagonism of 5-HT2A receptors, which are Gq-coupled GPCRs, is also clinically relevant. Blockade of these receptors is thought to contribute to the amelioration of negative symptoms in schizophrenia and may reduce the incidence of extrapyramidal side effects.

Figure 2: Serotonin 5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

The characterization of this compound's effects on the CNS relies on a variety of established experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a drug for specific receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various CNS receptors.

General Protocol:

-

Membrane Preparation:

-

Target tissues (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) are homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.

-

-

Incubation and Filtration:

-

The mixture is incubated at a specific temperature for a set duration to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: General Workflow for Radioligand Binding Assays.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of this compound administration on dopamine and serotonin levels in the rat striatum and prefrontal cortex.

General Protocol:

-

Surgical Implantation:

-